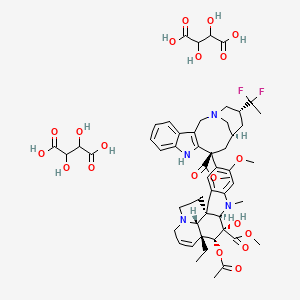
Vinflunine bitartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinflunine ditartrate is a third-generation member of the vinca alkaloid family. It was first described in 1998 at the Pierre Fabre research center in France. Like other vinca agents, vinflunine is an anti-mitotic agent that induces cell cycle arrest at the G2/M phase and promotes cell death via apoptosis . Its primary mechanism of action involves inhibiting microtubule polymerization during cell proliferation.
Preparation Methods
Synthetic Routes: Vinflunine ditartrate can be synthesized through several steps. The key synthetic routes involve the following transformations:
Coupling Reaction: Starting from appropriate precursors, vinflunine undergoes a coupling reaction to form the core structure.
Functional Group Transformations: Various functional groups are introduced or modified to achieve the desired final compound.
Salt Formation: The ditartrate salt is formed by reacting vinflunine with tartaric acid.
Industrial Production: The industrial production of vinflunine involves large-scale synthesis using optimized conditions. Specific details regarding industrial-scale production are proprietary, but it typically follows the synthetic routes mentioned above.
Chemical Reactions Analysis
Vinflunine ditartrate undergoes several chemical reactions:
Oxidation: Vinflunine can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify specific functional groups, affecting its pharmacological properties.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides).
Major products formed from these reactions include derivatives with altered pharmacokinetic profiles or improved solubility.
Scientific Research Applications
Vinflunine ditartrate finds applications in various fields:
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.
Biology: Vinflunine’s effects on microtubules and cell division are explored in cell biology studies.
Medicine: Clinical trials investigate its efficacy against urothelial carcinoma, non-small cell lung cancer, and breast carcinoma.
Industry: Pharmaceutical companies explore its potential as an anticancer drug.
Mechanism of Action
Vinflunine binds to tubulin near the vinca binding sites, inhibiting microtubule polymerization. This disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis. Its molecular targets include tubulin subunits, and the pathway involves interference with microtubule dynamics.
Comparison with Similar Compounds
Vinflunine stands out due to its unique fluorinated structure and improved antitumor efficacy compared to other vinca alkaloids like Vinorelbine, Vinblastine, and Vincristine . Similar compounds include vinca alkaloids and related microtubule inhibitors.
Properties
Molecular Formula |
C53H66F2N4O20 |
|---|---|
Molecular Weight |
1117.1 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26-,27+,36-,37+,38+,42+,43+,44-,45-;;/m0../s1 |
InChI Key |
YIHUEPHBPPAAHH-PEPODRRYSA-N |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















